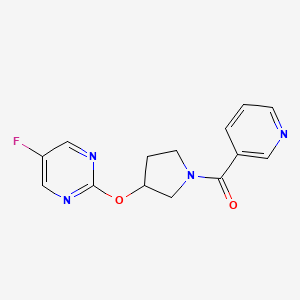

![molecular formula C15H14FNO4S B2567111 N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine CAS No. 357212-95-4](/img/structure/B2567111.png)

N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

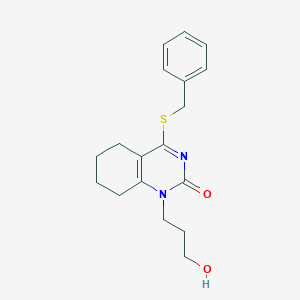

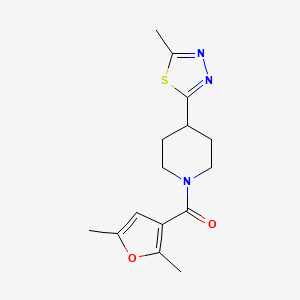

“N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycine” is an organic compound with the CAS Number: 333456-97-6 . Its IUPAC name is {4-fluoro [(4-methylphenyl)sulfonyl]anilino}acetic acid . The compound has a molecular weight of 323.34 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14FNO4S/c1-11-2-8-14(9-3-11)22(20,21)17(10-15(18)19)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a white to off-white powder. Its melting point and boiling point are not available from the search results. The compound is sparingly soluble in water and most organic solvents.Wissenschaftliche Forschungsanwendungen

Chromatography and Analytical Techniques

A study investigated the application of a fluorosurfactant in micellar electrokinetic capillary chromatography (MEKC), highlighting the surfactant's increased efficiency and selectivity differences compared to conventional surfactants like sodium dodecylsulfate. This research underscores the potential of fluorinated compounds in enhancing chromatographic analyses (R. de Ridder et al., 2001).

Polymer Electrolytes and Materials Science

Another application is found in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction. This process enables precise control over cation functionality, demonstrating the compound's utility in developing advanced materials (D. Kim et al., 2011).

Neuropharmacology

Research into NMDA receptor antagonists identified sulfonamide derivatives as novel NR1/NR2A receptor antagonists. These compounds, including specific sulfonamide derivatives, exhibited potent inhibitory effects on the receptor, suggesting their potential in elucidating the physiological and pathological roles of the NR2A subunit (E. Bettini et al., 2010).

Fluorogenic Labeling in Neurotransmitter Analysis

The use of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic labeling reagent for the analysis of amino acid neurotransmitters showcases the importance of fluorinated compounds in bioanalytical methods. This technique allows for the efficient and sensitive detection of neurotransmitters, indicating the compound's applicability in neurochemistry (C. Klinker et al., 2007).

Drug-Tubulin Interactions

Investigation into the binding of sulfonamide drugs to the colchicine site of tubulin revealed the potential of certain sulfonamides, including fluorophenyl derivatives, to inhibit tubulin polymerization. This study provides insights into the mechanism of action of potential anticancer agents and the role of fluorinated compounds in modulating protein interactions (Mithu Banerjee et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-11-2-6-13(7-3-11)17(10-15(18)19)22(20,21)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEICORXIQAHXPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

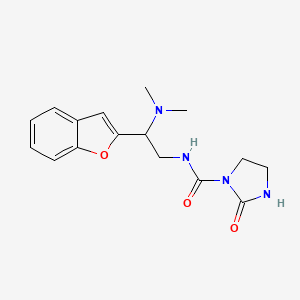

![(5-(Pyridin-3-yl)isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2567039.png)

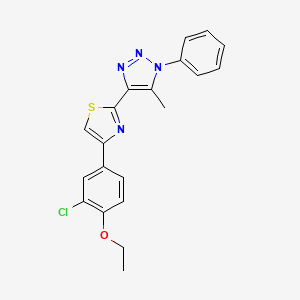

![3-(3-Methoxyphenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2567042.png)

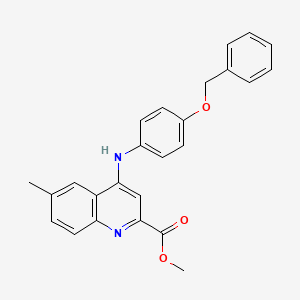

![3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2567047.png)

![(3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2567051.png)